![molecular formula C5H10N2O B2805226 5-Methylpiperazin-2-one CAS No. 907973-06-2](/img/structure/B2805226.png)
5-Methylpiperazin-2-one
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Overview
Description
5-Methylpiperazin-2-one is a heterocyclic compound that is widely used in the field of medicinal chemistry. It is a cyclic amide that contains a piperazine ring with a methyl group attached to the nitrogen atom at position 5. This compound has attracted a lot of attention due to its unique chemical properties and potential applications in the pharmaceutical industry.
Scientific Research Applications
Asymmetric Catalytic Access
5-Methylpiperazin-2-one is used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .
Synthesis of Aprepitant
The asymmetric catalytic process mentioned above has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
Antiproliferative Evaluation
Novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and evaluated for their in vitro antiproliferative activities against the human leukemia cell line HL-60 .
Apoptosis Induction
The quantitative analysis of apoptosis by flow cytometry demonstrated that the percentages of apoptotic HL-60 cells treated with compounds 5 and 10 – 12 were significantly higher than in the control .
Drug Design
5-Methylpiperazin-2-one is a heterocyclic compound that consists of a six-membered ring with two nitrogen atoms. This compound is used in many areas of scientific research, including drug design.
Organic Synthesis
Materials Science
Mechanism of Action
Target of Action
A similar compound, 5-(2-methylpiperazine-1-sulfonyl)isoquinoline, has been reported to interact with the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
properties
IUPAC Name |
5-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLPCCEKPQWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpiperazin-2-one | |
CAS RN |
907973-06-2 |
Source
|
Record name | 5-methylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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